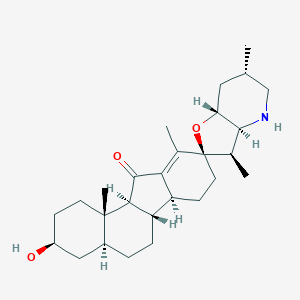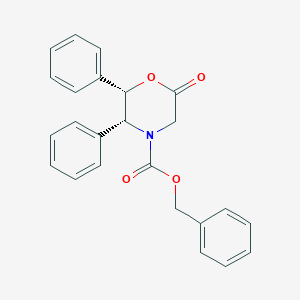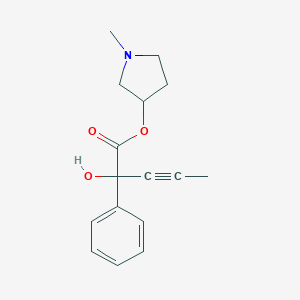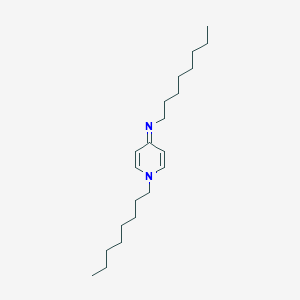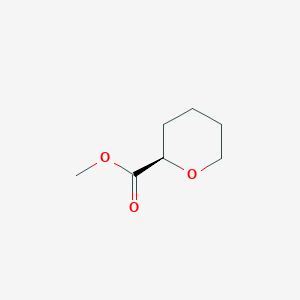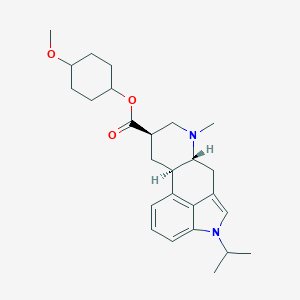
1-(3-Amino-4-ethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-ethylphenyl)ethanone, also known as PEA or Phenethylamine, is a chemical compound that belongs to the class of phenylethylamines. It is a colorless liquid with a strong odor and is used in various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and pleasure.
Biochemical And Physiological Effects
1-(3-Amino-4-ethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(3-Amino-4-ethylphenyl)ethanone in lab experiments is its ability to stimulate the central nervous system. This makes it useful in the study of various neurological disorders. However, its effects on the body can also be a limitation, as it can cause adverse effects such as increased heart rate and blood pressure.
Future Directions
There are several future directions for the study of 1-(3-Amino-4-ethylphenyl)ethanone. One area of research is the development of new drugs that target the neurotransmitters affected by 1-(3-Amino-4-ethylphenyl)ethanone. Another area of research is the study of its effects on other physiological systems, such as the immune system and the endocrine system. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(3-Amino-4-ethylphenyl)ethanone can be achieved through several methods, including the reductive amination of 3-amino-4-ethylbenzaldehyde and the reaction of 3-phenylpropanal with hydroxylamine. However, the most commonly used method involves the reaction of phenylacetic acid with ammonia and acetic anhydride.
Scientific Research Applications
1-(3-Amino-4-ethylphenyl)ethanone has been widely used in scientific research due to its unique properties. It has been found to have a stimulating effect on the central nervous system and is used in the study of various neurological disorders such as Parkinson's disease and depression.
properties
CAS RN |
103030-61-1 |
|---|---|
Product Name |
1-(3-Amino-4-ethylphenyl)ethanone |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(3-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
PBLQRTNIIILCNO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
synonyms |
Acetophenone, 3-amino-4-ethyl- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



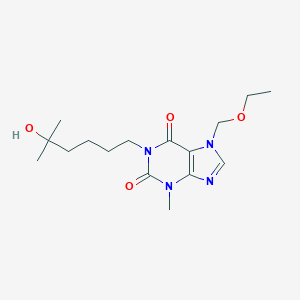
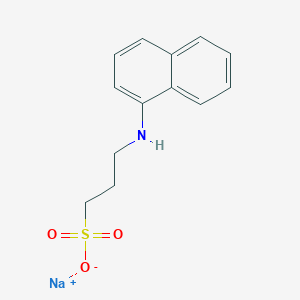
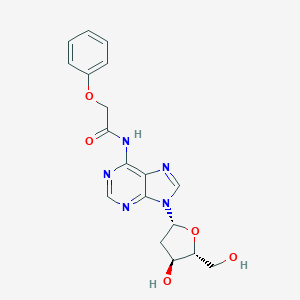
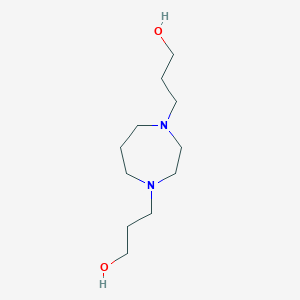
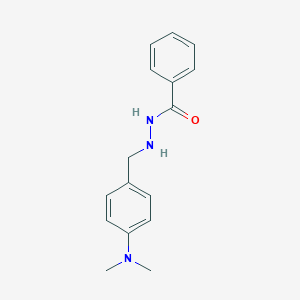
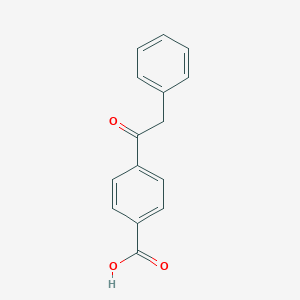
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

